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molecular formula C7H6F3NO2 B8354101 2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)-

2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)-

Cat. No. B8354101
M. Wt: 193.12 g/mol
InChI Key: NUUWPSHUQQLDJK-UHFFFAOYSA-N
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Patent
US08609699B2

Procedure details

Potassium carbonate (4.66 g, 36.3 mmol) was added to the mixture of pyridin-3-ol (2.00 g, 21.0 mmol) and 1-ethoxy-2,2,2-trifluoroethanol (3.30 g, 23.1 mmol), and the mixture was stirred for 4 hours at 100° C. under nitrogen atmosphere. This reaction solution was cooled to room temperature, followed by adding water and ethyl acetate to the reaction solution, washing the organic layer with a saturated saline solution, drying the layer with anhydrous sodium sulfate, and thereafter concentration under reduced pressure. The obtained residue was purified by silica gel column chromatography (Purif-Pack SI200, hexane:ethyl acetate:=40:60) to obtain the title compound (780 mg, yield: 19%) as a white amorphous.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=1.C([O:16][CH:17](O)[C:18]([F:21])([F:20])[F:19])C.O>C(OCC)(=O)C>[F:19][C:18]([F:21])([F:20])[CH:17]([C:12]1[N:7]=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=1)[OH:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at 100° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction solution was cooled to room temperature
WASH
Type
WASH
Details
washing the organic layer with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the layer with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (Purif-Pack SI200, hexane:ethyl acetate:=40:60)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(O)C1=CC=C(C=N1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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